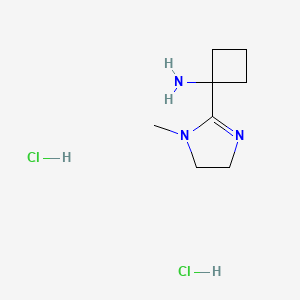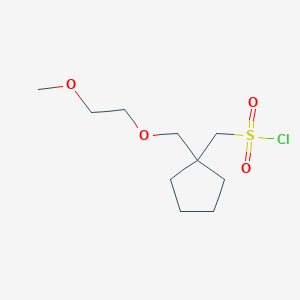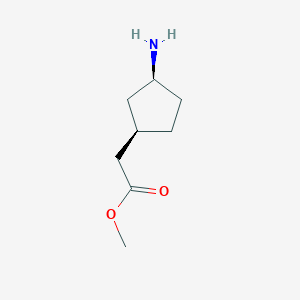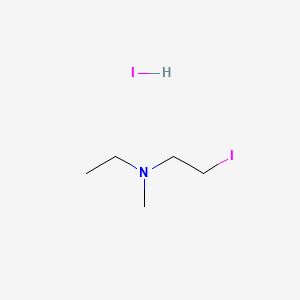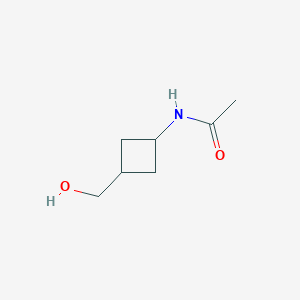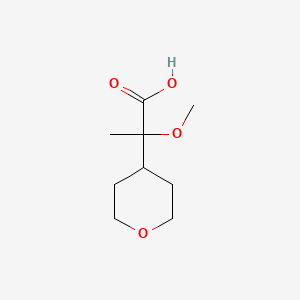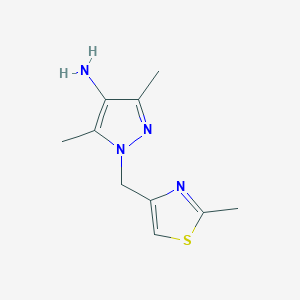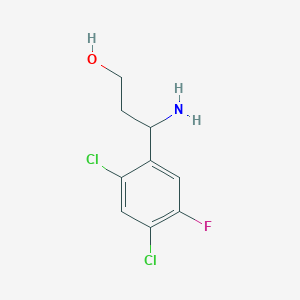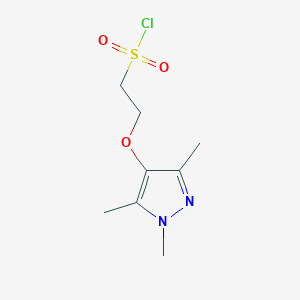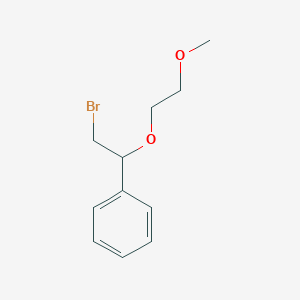
(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds[][1].
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids[][1].
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes[][1].
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often carried out in polar aprotic solvents[][1].
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions[][1].
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed[][1].
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups[][1].
Oxidation Reactions: Products include aldehydes and carboxylic acids[][1].
Reduction Reactions: Products include alcohols and alkanes[][1].
Aplicaciones Científicas De Investigación
(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers[][1].
Biology: Employed in the modification of biomolecules for studying biological processes[][1].
Medicine: Investigated for potential use in drug development and delivery systems[][1].
Industry: Utilized in the production of specialty chemicals and materials[][1].
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: [][1]
2-Bromoethyl methyl ether: [][1]
1-Bromo-3,6-dioxaheptane: [][1]
Propiedades
Fórmula molecular |
C11H15BrO2 |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
[2-bromo-1-(2-methoxyethoxy)ethyl]benzene |
InChI |
InChI=1S/C11H15BrO2/c1-13-7-8-14-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Clave InChI |
CHRZHJKRUKLCEF-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(CBr)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


